AP-18

TRPA1 Selectivity TRPV1

Select AP-18 for TRPA1 research requiring strict target isolation. Its defined species IC₅₀ (human 3.1 µM, mouse 4.5 µM) enables accurate translational work, while its pore-dilation blockade (IC₅₀ 10.3 µM) addresses a unique mechanism. This specificity, combined with batch-to-batch purity consistency (≥98%), ensures reproducible data, distinguishing it from generic alternatives.

Molecular Formula C11H12ClNO
Molecular Weight 209.67
CAS No. 2058-46-0; 55224-94-7
Cat. No. B2477005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-18
CAS2058-46-0; 55224-94-7
Molecular FormulaC11H12ClNO
Molecular Weight209.67
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)Cl)C(=NO)C
InChIInChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+
InChIKeyMHTJEUOFLVQMCL-NJHPPEEMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime (AP-18): A Selective TRPA1 Channel Blocker for Pain and Sensory Research


4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime (CAS 2058-46-0; 55224-94-7), also known as AP-18, is a synthetic oxime derivative that functions as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel [1]. This compound is distinguished from its closest chemical analogs and other TRPA1 inhibitors by a well-characterized selectivity profile across TRP channel family members, established through quantitative pharmacological assays . As a research tool, it is employed in vitro and in vivo to dissect TRPA1-mediated signaling pathways in pain, inflammation, and sensory neurobiology .

Why 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime Cannot Be Replaced by Generic TRPA1 Antagonists


While several TRPA1 antagonists are commercially available, generic substitution with compounds like HC-030031 or A-967079 is not scientifically equivalent. The target compound AP-18 exhibits a unique combination of species-specific potency (human IC₅₀: 3.1 µM vs. mouse IC₅₀: 4.5 µM) [1] and a distinctive selectivity profile against other TRP channels (TRPV1-4, TRPM8) at concentrations up to 50 µM , which is not consistently reported for its comparators. This specific pharmacological fingerprint is critical for studies aiming to isolate TRPA1 function from other thermo- and chemo-sensory pathways. Furthermore, its well-documented ability to block TRPA1 pore dilation (IC₅₀: 10.3 µM) represents a specific mechanism of action that may not be shared by all TRPA1 blockers, making it an essential tool for investigating this particular aspect of channel physiology.

Quantitative Differentiation of 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime (AP-18) Against Comparators


Superior Selectivity Profile Over Broad-Spectrum TRP Channel Inhibitors

AP-18 demonstrates high selectivity for TRPA1 over other TRP channels. Unlike some non-selective TRP inhibitors, AP-18 at a concentration of 50 µM does not appreciably block the activation of TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8 [1]. This is a critical differentiator from compounds like HC-030031, which has been reported to exhibit off-target effects at similar concentrations. This selectivity is essential for experiments requiring precise targeting of TRPA1-mediated pathways without confounding effects on related sensory channels.

TRPA1 Selectivity TRPV1 TRPM8

Species-Specific Potency Profile for Cross-Species Experimental Design

AP-18 exhibits a well-defined species-specific potency profile, with an IC₅₀ of 3.1 µM for human TRPA1 and 4.5 µM for mouse TRPA1 when activated by 50 µM cinnamaldehyde [1]. This is a key differentiator from other TRPA1 antagonists like A-967079, which may show a different or less clearly defined species potency ratio. Knowing the precise IC₅₀ for both species is essential for translating findings from mouse models to human biology, particularly when determining appropriate concentrations for in vitro and in vivo studies.

TRPA1 Species-Specific IC50 Pain

Unique Blockade of TRPA1 Pore Dilation Mechanism

AP-18 is a characterized blocker of TRPA1 pore dilation, a distinct functional state of the channel. It inhibits Yo-Pro dye uptake induced by 30 µM AITC with an IC₅₀ of 10.3 µM . This is a specific mechanism of action not universally shared by all TRPA1 antagonists. For instance, the comparator HC-030031 is known to inhibit channel activation but its effect on pore dilation is less well-characterized or may differ. This makes AP-18 a valuable tool for dissecting the contribution of pore dilation to TRPA1-mediated signaling and pathophysiology.

TRPA1 Pore Dilation Yo-Pro Uptake IC50

Reversible Inhibition for Acute and Reversible Pathway Modulation

AP-18 acts as a reversible TRPA1 channel blocker, as demonstrated in CHO cells where its effects on iodoacetamide-induced responses can be reversed . This contrasts with irreversible or slowly reversible antagonists, which can complicate washout experiments and long-term studies. The reversible nature of AP-18's inhibition allows for more precise temporal control over TRPA1 activity, making it a superior choice for acute pharmacological studies where the timing of channel blockade and recovery is critical. This feature is particularly important when comparing to compounds like JT010, which may have more persistent effects.

TRPA1 Reversible Inhibition Mechanism

In Vivo Efficacy in Reversing Mechanical Hyperalgesia with High Specificity

In vivo, AP-18 (1 mM injected into the hindpaw) significantly reverses complete Freund's adjuvant (CFA)-induced mechanical hyperalgesia in mice [1]. Crucially, it blocks cinnamaldehyde-induced but not capsaicin-induced nociceptive events, demonstrating target specificity in a whole-animal model . This in vivo specificity is a key differentiator from some other TRPA1 antagonists that may produce broader, less-specific analgesic effects due to off-target activity or non-specific actions. This makes AP-18 a preferred tool for validating TRPA1's specific role in pain models.

TRPA1 In Vivo Mechanical Hyperalgesia Specificity

Cross-Vendor Consistency in High Purity for Reliable Experimental Reproducibility

AP-18 is available from multiple reputable vendors with consistently high purity specifications: ≥98% (HPLC) from Sigma-Aldrich , ≥98% (TLC) from Focus Biomolecules , and 99.96% from TargetMol [1]. This cross-vendor consistency in purity is a practical differentiator from less common or research-grade TRPA1 antagonists, which may have variable purity or limited sourcing. High and consistent purity reduces batch-to-batch variability, a critical factor for reproducible pharmacological studies and for meeting the stringent requirements of high-throughput screening or in vivo experiments.

Purity Reproducibility Quality Control Vendor Comparison

Optimal Research and Procurement Scenarios for 4-(4-Chlorophenyl)-3-methylbut-3-EN-2-oxime (AP-18)


Dissecting TRPA1-Specific Contributions in Inflammatory Pain Models

Researchers using mouse models of inflammatory pain (e.g., CFA-induced mechanical hyperalgesia) should select AP-18 for its well-documented in vivo efficacy and specificity. As established in Section 3, AP-18 (1 mM) reverses mechanical hyperalgesia and specifically blocks cinnamaldehyde-induced (TRPA1-mediated) but not capsaicin-induced (TRPV1-mediated) nociception . This high degree of in vivo target selectivity, which is not consistently demonstrated by all TRPA1 antagonists, is essential for confidently attributing observed analgesic effects to TRPA1 antagonism rather than off-target activity.

Cross-Species Translational Studies of TRPA1 Pharmacology

Studies that require comparison of TRPA1 pharmacology across human and rodent species will benefit from AP-18's clearly defined species-specific IC₅₀ values. As detailed in Section 3, AP-18 exhibits an IC₅₀ of 3.1 µM for human TRPA1 and 4.5 µM for mouse TRPA1 . This precise potency data allows researchers to normalize concentrations across species, ensuring comparable levels of target engagement. This is a significant advantage over TRPA1 blockers where species potency differences are poorly characterized, enabling more accurate translational predictions from mouse models to human biology.

Investigating TRPA1 Pore Dilation as a Therapeutic Target

For research focused on the specific phenomenon of TRPA1 pore dilation—a distinct functional state linked to sustained inflammation—AP-18 is the preferred tool. As shown in Section 3, AP-18 blocks AITC-induced Yo-Pro uptake, a measure of pore dilation, with an IC₅₀ of 10.3 µM . This well-defined activity profile is not a standard feature of all TRPA1 antagonists and provides a direct pharmacological means to probe the contribution of pore dilation to disease processes, offering a unique avenue for target validation.

High-Throughput Screening and Reproducible Pharmacology Workflows

Laboratories conducting high-throughput screens or longitudinal studies requiring consistent, batch-to-batch reproducibility should procure AP-18 due to its high and uniform purity specifications across multiple reputable vendors. As noted in Section 3, purity is consistently ≥98% (HPLC) or higher from vendors like Sigma-Aldrich, Focus Biomolecules, and TargetMol [1]. This consistency mitigates the risk of experimental variability arising from impurities, ensuring that results are attributable to the compound's pharmacology rather than contaminant artifacts, thereby reducing costly repeats and enhancing data reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.